1-(4-Fluoro-3-methylphenyl)propan-2-one
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Overview
Description
1-(4-Fluoro-3-methylphenyl)propan-2-one is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluoro-3-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: 4-Fluoro-3-methylbenzoic acid or 1-(4-Fluoro-3-methylphenyl)ethanol.
Reduction: 1-(4-Fluoro-3-methylphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-3-methylphenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving fluorinated aromatic compounds.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity influences the compound’s reactivity and binding affinity to enzymes and receptors. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity and chemical properties.
Comparison with Similar Compounds
1-Phenylpropan-2-one: Lacks the fluorine and methyl substituents, resulting in different reactivity and applications.
4-Fluoroacetophenone: Contains a fluorine atom but lacks the propan-2-one moiety, leading to distinct chemical behavior.
3-Methylacetophenone: Contains a methyl group but lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness: 1-(4-Fluoro-3-methylphenyl)propan-2-one is unique due to the combined presence of both fluorine and methyl groups on the phenyl ring, which imparts distinct electronic and steric effects. These features influence its reactivity, making it a valuable compound in various chemical and biological research applications.
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-7-5-9(6-8(2)12)3-4-10(7)11/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONGGGDYIMTJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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